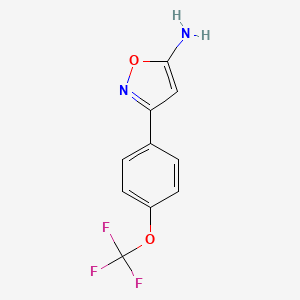

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine

説明

3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine is a heterocyclic compound featuring an isoxazole core substituted with a para-trifluoromethoxyphenyl group at position 3 and an amine at position 3. The trifluoromethoxy (–OCF₃) group is a strong electron-withdrawing substituent, conferring unique electronic and steric properties.

特性

IUPAC Name |

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2O2/c11-10(12,13)16-7-3-1-6(2-4-7)8-5-9(14)17-15-8/h1-5H,14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKJFIOSDJHQVQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NOC(=C2)N)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Cyclization of Nitrile Oxides with Alkenes or Alkynes

One of the most prevalent approaches involves generating nitrile oxides in situ and reacting them with alkynes or alkenes to form isoxazoles:

- Method: The nitrile oxide is generated from aldoximes or chloroximes using oxidants such as chloramine-T, sodium hypochlorite, or other suitable oxidizing agents.

- Reaction: The nitrile oxide undergoes a 1,3-dipolar cycloaddition with a terminal alkyne, yielding 3,5-disubstituted isoxazoles.

- Advantages: High regioselectivity, good yields, and scalability.

Cycloaddition Using Hydroxylamine Derivatives

Another method involves reacting hydroxylamine hydrochloride with α,β-unsaturated carbonyl compounds or related precursors under basic conditions:

Metal-Catalyzed Routes

Recent advancements include copper(I)-catalyzed cycloaddition of nitrile oxides with alkynes, offering regioselectivity and environmental benefits:

| Method | Reagents | Advantages | Limitations |

|---|---|---|---|

| Nitrile oxide + alkyne cycloaddition | Copper(I) catalysts | High regioselectivity, good yields | Requires handling of nitrile oxides |

| Hydroxylamine-based cyclization | Hydroxylamine hydrochloride + enones | Environmentally benign, scalable | Limited substrate scope |

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy group (–OCF₃) is introduced onto the phenyl ring through several approaches:

Direct O–CF₃ Substitution

- Method: Electrophilic trifluoromethoxylation of phenyl precursors using reagents like trifluoromethyl hypofluorite or hypervalent iodine reagents.

- Challenges: Limited substrate scope and harsh reaction conditions.

Use of Trifluoromethoxy-Containing Precursors

- Method: Starting from phenols bearing the trifluoromethoxy group, which are then coupled with the isoxazole core via Suzuki or Ullmann-type coupling reactions.

Late-Stage Functionalization

- Method: Post-synthesis modification of the phenyl ring in the isoxazole scaffold via nucleophilic aromatic substitution or electrophilic trifluoromethoxylation.

Functionalization at the 5-Position to Yield the Amine

The final step involves converting the 5-position substituent into an amine group:

- Hydrolysis of methyl or ester derivatives at the 5-position to yield the free amine.

- Reduction of nitro or related groups if present in precursor intermediates.

Representative Synthetic Route

| Step | Reagents & Conditions | Purpose | Outcome |

|---|---|---|---|

| Generation of nitrile oxide | Chloramine-T, NaOH | In situ nitrile oxide formation | Reactive intermediate |

| Cycloaddition with alkyne | Terminal alkyne, CuI catalyst | Formation of isoxazole core | 3,5-Disubstituted isoxazole |

| Introduction of –OCF₃ | Trifluoromethoxy reagents | Substitutes on phenyl ring | 4-(Trifluoromethoxy)phenyl derivative |

| Final functionalization | Hydrolysis or reduction | Conversion to amine | 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine |

Data Table Summarizing Methods

| Method | Starting Materials | Key Reagents | Reaction Type | Yield | Notes |

|---|---|---|---|---|---|

| Nitrile oxide cycloaddition | Aldoximes, terminal alkynes | Chloramine-T, CuI | 1,3-Dipolar cycloaddition | 70-85% | Regioselective, scalable |

| Hydroxylamine cyclization | Chalcones with phenyl-trifluoromethoxy | Hydroxylamine hydrochloride | Cyclization + substitution | 60-75% | Environmentally friendly |

| Late-stage trifluoromethoxylation | Phenols with –OH groups | Trifluoromethyl hypofluorite | Electrophilic substitution | Variable | Harsh conditions, limited scope |

化学反応の分析

Types of Reactions

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various oxazole derivatives, amine derivatives, and substituted phenyl compounds, depending on the specific reaction and conditions used .

科学的研究の応用

3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

作用機序

The mechanism of action of 3-[4-(trifluoromethoxy)phenyl]-1,2-oxazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The oxazole ring may also play a role in stabilizing the compound’s interaction with its targets .

類似化合物との比較

Key Findings from Comparative Analysis

Electronic Effects: Electron-withdrawing groups (e.g., –Br, –Cl, –CF₃, –OCF₃) enhance electrophilic reactivity in synthesis. For example, halogenated analogs (e.g., 3-(4-bromophenyl)isoxazol-5-amine) achieved high yields (86–97%) and enantioselectivities (81–86% ee) in asymmetric catalysis .

Solubility and Bioavailability :

- Hydrochloride or oxalate salts (e.g., [3-(4-fluorophenyl)isoxazol-5-yl]methylamine hydrochloride) improve aqueous solubility, a critical factor for drug candidates .

Structural Flexibility :

- Saturated cores (e.g., dihydro-oxazoline in ) introduce conformational flexibility, which may enhance binding to dynamic protein pockets .

Steric and Metabolic Considerations: Bulky substituents (e.g., tert-butyl in ) increase lipophilicity but may reduce metabolic clearance .

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(4-(Trifluoromethoxy)phenyl)isoxazol-5-amine, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydroxylamine derivatives with β-keto esters or nitrile oxides. Key reagents include potassium permanganate (oxidation) and lithium aluminum hydride (reduction), with dichloromethane or ethanol as solvents under controlled temperatures . Enantioselective synthesis using chiral spirocyclic phosphoric acid catalysts (e.g., 80–86% ee) has been reported for structurally similar isoxazol-5-amine derivatives, emphasizing the role of electron-withdrawing substituents (e.g., -F, -Cl) on the phenyl ring to stabilize intermediates .

Q. How is the purity and structural integrity of this compound validated in synthetic workflows?

- Methodological Answer : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms regiochemistry and substituent orientation. High-resolution mass spectrometry (HRMS) and X-ray crystallography resolve ambiguities in stereochemistry for analogs like 4-(3,4-dimethoxyphenyl)-1-phenyl-1H-1,2,3-triazol-5-amine .

Q. What are the primary biological targets or activities associated with this compound?

- Methodological Answer : Isoxazole derivatives with trifluoromethoxy groups are investigated for enzyme inhibition (e.g., kinases) and receptor modulation. For example, 4-[4-(Difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-amine analogs show dopamine receptor activity in radioligand binding assays, suggesting potential neuropharmacological applications .

Advanced Research Questions

Q. How do electronic effects of the trifluoromethoxy group influence the compound’s reactivity and bioactivity?

- Methodological Answer : The electron-withdrawing trifluoromethoxy group enhances electrophilic substitution resistance and stabilizes aromatic π-systems, altering binding affinity to biological targets. Computational studies (e.g., DFT calculations) correlate substituent effects with activity trends in analogs like 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine, where halogen substituents improve antimicrobial potency .

Q. What strategies resolve contradictory data in biological assays (e.g., varying IC₅₀ values across studies)?

- Methodological Answer : Contradictions may arise from assay conditions (e.g., pH, solvent polarity) or cellular model variations. Normalize data using internal controls (e.g., reference inhibitors) and validate via orthogonal assays (e.g., fluorescence polarization vs. SPR). For instance, dopamine receptor studies on thiazol-2-amine derivatives required cross-validation using functional cAMP assays .

Q. How can enantioselective synthesis be applied to generate chiral analogs of this compound?

- Methodological Answer : Chiral phosphoric acid catalysts enable asymmetric induction during cycloaddition or condensation steps. For example, 3-(4-bromophenyl)isoxazol-5-amine derivatives achieved 80–85% enantiomeric excess (ee) using ethyl 4-(hydroxy(phenyl)methyl)-1H-pyrrole-2-carboxylates as substrates .

Q. What computational tools predict the compound’s ADMET (absorption, distribution, metabolism, excretion, toxicity) properties?

- Methodological Answer : Tools like SwissADME or Schrödinger’s QikProp predict logP, solubility, and cytochrome P450 interactions. For fluorinated analogs (e.g., 5-Fluorobenzo[d]isothiazol-3-amine), in silico models highlight metabolic stability via trifluoromethoxy group resistance to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。